molecular formula C21H27BrN2O2S B2384365 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 873675-89-9

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2384365
CAS No.: 873675-89-9
M. Wt: 451.42
InChI Key: WBOWILBWHIPQQE-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-bromo-2,4,6-trimethylbenzenesulfonyl group and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:

    Preparation of 3-Bromo-2,4,6-trimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-bromo-2,4,6-trimethylbenzene with chlorosulfonic acid under controlled conditions.

    Formation of the Piperazine Derivative: The 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride is then reacted with 4-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The sulfonyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperazine groups can play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Uniqueness: 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring and the presence of both the 3-bromo-2,4,6-trimethylbenzenesulfonyl and 2,3-dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-19(17(14)4)23-9-11-24(12-10-23)27(25,26)21-16(3)13-15(2)20(22)18(21)5/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWILBWHIPQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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